molecular formula C11H13ClO B15217053 Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol

Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol

Cat. No.: B15217053
M. Wt: 196.67 g/mol
InChI Key: ARYRPLFQFILOCQ-GHMZBOCLSA-N
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Description

Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol is a chiral compound characterized by the presence of a cyclopentane ring substituted with a 4-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-chlorobenzaldehyde.

    Aldol Condensation: Cyclopentanone undergoes aldol condensation with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding cyclopentanol derivative.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 2-(4-chlorophenyl)cyclopentanone.

    Reduction: Formation of 2-(4-chlorophenyl)cyclopentanol.

    Substitution: Formation of 2-(4-methoxyphenyl)cyclopentan-1-ol.

Scientific Research Applications

Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its therapeutic effects.

Comparison with Similar Compounds

Rel-(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol can be compared with similar compounds such as:

    2-(4-chlorophenyl)cyclopentanone: Lacks the hydroxyl group.

    2-(4-methoxyphenyl)cyclopentan-1-ol: Contains a methoxy group instead of a chlorine atom.

    2-(4-chlorophenyl)cyclopentanol: Lacks the chiral center.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a 4-chlorophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1

InChI Key

ARYRPLFQFILOCQ-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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